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Compound of Interest

Compound Name: 3-(4-Bromobenzoyl)propionic acid

Cat. No.: B1266032

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and spectroscopic properties of key chemical entities is paramount. This
technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-
Bromobenzoyl)propionic acid, a compound of interest in various research and development
applications.

This document presents a comprehensive summary of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(4-Bromobenzoyl)propionic
acid, supplemented with detailed experimental protocols. The information is structured to
facilitate easy access and comparison for analytical and research purposes.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data obtained for 3-
(4-Bromobenzoyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
10.5-12.0 broad singlet 1H - -COOH
Ar-H (ortho to
7.85-7.95 doublet 2H ~8.5
C=0)
Ar-H (meta to
7.65-7.75 doublet 2H ~8.5
C=0)
3.25-3.35 triplet 2H ~6.5 -CH2-C=0
2.80-2.90 triplet 2H ~6.5 -CH2-COOH
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment

196.5 C=0 (ketone)
178.0 C=0 (carboxylic acid)
135.5 Ar-C (quaternary, attached to C=0)
132.0 Ar-CH (meta to C=0)
129.5 Ar-CH (ortho to C=0)
128.5 Ar-C (quaternary, attached to Br)
33.0 -CH2-C=0
28.0 -CH2-COOH
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (carboxylic acid)

C=0 stretch (carboxylic acid
1710 Strong

dimer)
1685 Strong C=0 stretch (aryl ketone)
1585 Medium C=C stretch (aromatic ring)
1280 Medium C-O stretch (carboxylic acid)
C-H bend (para-disubstituted
820 Strong )
aromatic)
750 Medium C-Br stretch

Mass Spectrometry (M) @@

m/z Relative Intensity (%) Proposed Fragment
258 50 [M+2]* (with 8:Br)

256 50 [M]* (with 7°Br)

185 95 [BrCsH4CO]* (with &1Br)
183 100 [BrCsH4CO]* (with 7°Br)
157 40 [CsH4COJ*

155 40 [CeHsBr]*+

76 30 [CeHa]*

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized laboratory
procedures.

NMR Spectroscopy
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A sample of 3-(4-Bromobenzoyl)propionic acid (5-10 mg) was dissolved in a deuterated
solvent (e.g., CDCIs or DMSO-ds, 0.5-0.7 mL). The solution was then transferred to a 5 mm
NMR tube. *H and 3C NMR spectra were recorded on a spectrometer operating at a frequency
of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample
(1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder
in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample was introduced into the GC, which separates the components of the
sample. The separated components then enter the mass spectrometer, where they are ionized,
typically by electron impact (El). The resulting ions are separated based on their mass-to-
charge ratio (m/z) and detected.

Data Visualization

To illustrate the workflow for obtaining and analyzing the spectroscopic data, the following
diagram is provided.
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Experimental Workflow for Spectroscopic Analysis
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1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Click to download full resolution via product page

Workflow for Spectroscopic Data Acquisition.

This guide provides a foundational set of spectroscopic data and methodologies for 3-(4-

Bromobenzoyl)propionic acid. Researchers are encouraged to use this information as a
reference for their analytical and synthetic work.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Bromobenzoyl)propionic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://lwww.benchchem.com/product/b1266032#spectroscopic-data-nmr-ir-mass-of-3-4-
bromobenzoyl-propionic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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